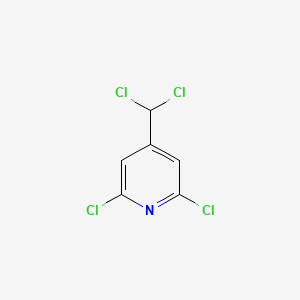

2,6-Dichloro-4-(dichloromethyl)pyridine

Description

Significance of Polyhalogenated Pyridine (B92270) Frameworks in Contemporary Organic Synthesis

Polyhalogenated pyridine frameworks are highly valuable synthons in organic chemistry. The presence of multiple halogen atoms on the pyridine ring significantly influences its electronic properties, rendering the ring susceptible to a variety of chemical transformations. These halogen atoms can serve as versatile handles for the introduction of a wide range of functional groups through nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange reactions. The regioselectivity of these transformations is often dictated by the position and nature of the halogen substituents, allowing for precise control over the final molecular structure. This has led to the widespread use of polyhalogenated pyridines in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Overview of Research Trajectories for Pyridine Derivatives Bearing Halogenated Methyl Substituents

Pyridine derivatives that possess halogenated methyl substituents, such as dichloromethyl or trichloromethyl groups, represent a further layer of synthetic potential. These side chains can undergo a variety of transformations, including hydrolysis, oxidation, and reduction, to yield aldehydes, carboxylic acids, and methyl groups, respectively. The interplay between the reactivity of the halogenated pyridine ring and the halogenated methyl substituent allows for intricate and sequential functionalization strategies. Research in this area is focused on exploring the selective manipulation of these reactive sites to construct complex, highly functionalized pyridine-based molecules that are often inaccessible through other synthetic routes. The compound 2,6-dichloro-4-(dichloromethyl)pyridine is a prime example of a molecule that embodies this dual reactivity.

Properties

Molecular Formula |

C6H3Cl4N |

|---|---|

Molecular Weight |

230.9 g/mol |

IUPAC Name |

2,6-dichloro-4-(dichloromethyl)pyridine |

InChI |

InChI=1S/C6H3Cl4N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H |

InChI Key |

RZGHDKSFXCVAHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 4 Dichloromethyl Pyridine

Precursor-Based Synthesis Routes

The synthesis of 2,6-dichloro-4-(dichloromethyl)pyridine often commences from carefully selected precursor molecules. These routes are foundational in establishing the core structure of the target compound.

Derivation from 2,6-Dichloro-4-(trichloromethyl)pyridine (B1604734) and Related Precursors

A primary and direct method for the synthesis of this compound involves the partial reduction of 2,6-dichloro-4-(trichloromethyl)pyridine. This transformation specifically targets the trichloromethyl group, converting it to a dichloromethyl group while leaving the chloro-substituted pyridine (B92270) ring intact. A common reagent employed for this selective reduction is stannous chloride (SnCl₂). The reaction is typically carried out in a suitable solvent, such as acetone (B3395972), where the trichloromethyl compound is dissolved before the addition of the stannous chloride solution.

| Precursor | Reagent | Solvent | Product |

| 2,6-Dichloro-4-(trichloromethyl)pyridine | Stannous chloride (SnCl₂) | Acetone | This compound |

Investigations into Alternative Synthetic Pathways from Substituted Pyridines

Alternative synthetic strategies often begin with more readily available substituted pyridines, such as 2,6-lutidine (2,6-dimethylpyridine). These multi-step pathways provide a different approach to constructing the target molecule. A representative synthetic sequence is as follows:

Oxidation: The initial step involves the oxidation of the methyl groups of 2,6-lutidine to carboxylic acid groups, forming 2,6-pyridinedicarboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an aqueous solution at elevated temperatures (e.g., 75-80°C).

Esterification: The resulting dicarboxylic acid is then converted to its corresponding dimethyl ester, 2,6-pyridinedicarboxylic acid dimethyl ester. This esterification is generally carried out by reacting the diacid with methanol (B129727) in the presence of an acid catalyst.

Reduction: The dimethyl ester is subsequently reduced to 2,6-bis(hydroxymethyl)pyridine.

Chlorination: The final step involves the chlorination of the diol to yield a dichloromethyl pyridine derivative.

This pathway highlights the versatility of starting from simple pyridine derivatives and building complexity through a series of well-established organic transformations.

Functional Group Interconversion Strategies

The targeted modification of functional groups is a critical aspect of synthesizing this compound. These strategies allow for the precise introduction and alteration of substituents on the pyridine ring.

Regioselective Chlorination Techniques for Methylated Pyridine Analogues

Achieving regioselectivity in the chlorination of methylated pyridine analogues is paramount to avoid the formation of undesired isomers. When the objective is to chlorinate the methyl group (side-chain) rather than the pyridine ring itself, free-radical chlorination is the method of choice. This technique is typically initiated by UV light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN).

The process involves the reaction of a 2-chloro-methylpyridine with chlorine gas. The basicity of the pyridine nitrogen can lead to the formation of a hydrochloride salt, which is less reactive. To mitigate this, the reaction can be conducted in the presence of a basic aqueous solution to neutralize the hydrogen chloride byproduct, maintaining the pH within a specific range (e.g., 0.5 to 3) to ensure the reaction proceeds smoothly. This method allows for the sequential chlorination of the methyl group to monochloro-, dichloro-, and trichloromethyl derivatives with high selectivity.

Vapor-phase chlorination at elevated temperatures (e.g., 250°C to 400°C) in the presence of a diluent is another approach to achieve side-chain chlorination.

Transformation Protocols from Trichloromethyl to Dichloromethyl Moieties

The conversion of a trichloromethyl group to a dichloromethyl group is a key reduction step in one of the primary synthetic routes. As mentioned previously, stannous chloride is an effective reagent for this transformation. The electrochemical reduction of trichloromethyl derivatives of pyridine has also been investigated. These studies, often employing cyclic voltammetry, show that the reduction occurs in a stepwise manner, with the trichloromethyl group being progressively reduced. The reduction potential is influenced by the position of the substituent on the pyridine ring, with 4-substituted compounds showing a more positive shift.

Optimization of Reaction Conditions and Process Efficiency

The industrial viability of any synthetic route hinges on the optimization of reaction conditions to maximize yield, minimize byproducts, and ensure cost-effectiveness.

For the chlorination of picoline derivatives, vapor-phase catalytic chlorination has been explored to enhance selectivity. The use of catalysts such as dealuminated Mordenite zeolite or supported palladium catalysts can direct the chlorination to specific positions. Reaction temperatures, reactant ratios, and the use of inert diluents like nitrogen or carbon tetrachloride are critical parameters that are fine-tuned to control the reaction. For instance, in the synthesis of 2,6-dichloropyridine (B45657) from 2-chloropyridine, maintaining a reaction temperature of at least 160°C in the liquid phase without a catalyst has been shown to produce a high-purity product.

In the case of the reduction of the trichloromethyl group using stannous chloride, the optimization would involve adjusting the molar ratio of the reactants, the reaction temperature, and the choice of solvent to achieve the highest possible conversion rate and yield. The synthesis of stannous chloride itself can be optimized by controlling parameters such as the particle size of the tin, the concentration of hydrochloric acid, and the reaction temperature.

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical in both the initial chlorination and subsequent reduction steps, influencing reaction rates, selectivity, and the suppression of side reactions.

For the initial free-radical chlorination of the methyl group on the pyridine ring, the reaction is often performed in non-polar, aprotic solvents that are stable to the harsh, radical conditions. Chlorinated solvents such as carbon tetrachloride (CCl₄) and dichloromethane (B109758) (CH₂Cl₂) have historically been used for these types of reactions. acsgcipr.org However, the selection must be made with caution, as some chlorinated solvents can react with pyridine derivatives under certain conditions. researchgate.net For instance, dichloromethane has been observed to react slowly with pyridines to form methylenebispyridinium dichloride compounds, which could complicate the product mixture. researchgate.net The ideal solvent should effectively dissolve the reactants while remaining inert to the chlorine radicals and intermediates formed during the reaction.

In the subsequent reduction of the trichloromethyl group to a dichloromethyl group, a different set of solvent criteria applies. A documented successful synthesis utilizes acetone as the reaction medium. prepchem.com In this procedure, 2,6-dichloro-4-(trichloromethyl)pyridine is dissolved in acetone, to which a solution of stannous chloride hydrate (B1144303) is added. prepchem.com Acetone is a suitable choice as it is a polar aprotic solvent capable of dissolving both the organic substrate and the inorganic reducing agent, facilitating a homogeneous reaction environment. atamanchemicals.com The use of protic solvents like methanol has also been reported in similar reductions of related compounds, often in conjunction with an acid such as hydrochloric acid. prepchem.com The choice between aprotic and protic media can influence the reactivity of the reducing agent and the stability of the intermediates.

Table 1: Solvent Selection in the Synthesis of this compound

| Synthetic Step | Typical Solvent Class | Specific Example(s) | Rationale / Considerations |

|---|---|---|---|

| Free-Radical Chlorination of 2,6-dichloro-4-methylpyridine (B1311327) | Non-polar, Aprotic | Carbon Tetrachloride, Dichloromethane | Inertness to radical conditions, good solubility for reactants. acsgcipr.org Potential for side reactions with dichloromethane should be considered. researchgate.net |

| Reduction of 2,6-dichloro-4-(trichloromethyl)pyridine | Polar Aprotic / Protic | Acetone, Methanol | Ability to dissolve both organic substrate and inorganic reducing agents like stannous chloride. prepchem.comatamanchemicals.com Protic solvents may be used with acid. prepchem.com |

Catalyst Systems and Reagent Stoichiometry in Pyridine Functionalization

The functionalization of the methyl group on the 2,6-dichlorinated pyridine core relies on precise control of reagents and, in the case of chlorination, the use of radical initiators rather than traditional catalysts.

The conversion of 2,6-dichloro-4-methylpyridine to 2,6-dichloro-4-(trichloromethyl)pyridine is a free-radical halogenation. wikipedia.org This type of reaction is not typically catalyzed by metal complexes but is initiated by heat or, more commonly, ultraviolet (UV) light. wikipedia.orgyoutube.com The UV energy promotes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals, which then propagate a chain reaction by abstracting hydrogen atoms from the methyl group. wikipedia.orglibretexts.org The stoichiometry of the chlorinating agent is crucial; an excess of chlorine is required to replace all three hydrogen atoms on the methyl group to form the trichloromethyl derivative. The reaction must be carefully monitored to prevent further chlorination on the pyridine ring itself.

For the reduction of the intermediate 2,6-dichloro-4-(trichloromethyl)pyridine to the desired this compound, stannous chloride (SnCl₂) is an effective reducing agent. prepchem.comwikipedia.org This reaction is a classic example of using a metal salt in a lower oxidation state to achieve a reduction. The stoichiometry is critical for selective reduction. In a reported procedure, approximately 1.75 moles of stannous chloride hydrate are used for every mole of the trichloromethyl pyridine precursor. prepchem.com This molar ratio provides the necessary electrons to remove one chlorine atom while leaving the dichloromethyl group intact. Using a significant excess or different reducing agents could lead to over-reduction to a monochloromethyl or methyl group. Other reducing systems, such as ferrous chloride (FeCl₂) in methanol and hydrochloric acid, have been employed for the reduction of similar trichloromethylpyridines. prepchem.com

Table 2: Reagents and Stoichiometry for Key Synthetic Steps

| Transformation | Reagent/Initiator | Typical Stoichiometry (Substrate:Reagent) | Role / Mechanism |

|---|---|---|---|

| -CH₃ → -CCl₃ | Chlorine (Cl₂) with UV light | 1 : >3 (molar excess of Cl₂) | Free-radical chain reaction initiated by UV light. wikipedia.orglibretexts.org |

| -CCl₃ → -CHCl₂ | Stannous chloride hydrate (SnCl₂·2H₂O) | 1 : ~1.75 | Selective reduction via electron transfer from Sn(II) to Sn(IV). prepchem.comacsgcipr.org |

| -CCl₃ → -CHCl₂ (Alternative) | Ferrous chloride tetrahydrate (FeCl₂·4H₂O) | 1 : 2 | Alternative metal-based reduction. prepchem.com |

Isolation and Purification Techniques for Polyhalogenated Pyridine Compounds

The isolation and purification of this compound and its intermediates from complex reaction mixtures require robust techniques capable of separating compounds with similar chemical properties. Given the presence of starting materials, byproducts, and inorganic salts, a multi-step purification strategy is often necessary.

Liquid-Liquid Extraction: This is a primary step for separating the organic product from the aqueous phase containing inorganic reagents. After the reduction with stannous chloride, the reaction mixture is typically diluted with water, causing the organic product to form a separate oil phase. This phase can be efficiently removed by extraction with a non-polar organic solvent like hexane. prepchem.com For pyridine compounds in general, which are basic, purification can be enhanced by an acid-base extraction protocol. Washing the organic layer with a dilute acid (e.g., aqueous HCl) converts the basic pyridine impurities into water-soluble hydrochloride salts, which can be removed in the aqueous phase. researchgate.netnih.gov The desired product can then be recovered from the organic layer.

Distillation: Due to their volatility, fractional distillation is a common and effective method for purifying chlorinated pyridines on an industrial scale. google.com The target compound, this compound, has a reported boiling point of 123-126 °C, allowing it to be separated from less volatile impurities or starting materials. prepchem.com Distillation is often preceded by an alkali treatment (e.g., with sodium hydroxide) to neutralize any acidic impurities and free the pyridine bases before heating. google.com

Chromatography: For laboratory-scale purification requiring high purity, silica (B1680970) gel column chromatography is a valuable technique. chemicalbook.com The crude product is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate). The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound.

Drying and Solvent Removal: After extraction, the organic solution containing the product is typically dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water. prepchem.com The final product is then recovered by evaporating the solvent, often under reduced pressure to avoid high temperatures that could degrade the compound. prepchem.com

Table 3: Common Purification Techniques for Polyhalogenated Pyridines

| Technique | Description | Applicability |

|---|---|---|

| Liquid-Liquid Extraction | Separates the product from water-soluble impurities using immiscible solvents (e.g., hexane/water). Can be combined with acid washes to remove basic impurities. prepchem.comresearchgate.net | Initial workup to remove inorganic salts and highly polar/basic impurities. |

| Fractional Distillation | Separates compounds based on differences in boiling points. Often performed after an alkali wash. google.com | Large-scale purification and separation from non-volatile byproducts. |

| Column Chromatography | Separates compounds based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. chemicalbook.com | Achieving high purity on a laboratory scale. |

| Drying / Evaporation | Removal of residual water using drying agents (e.g., Na₂SO₄) followed by solvent removal. prepchem.com | Final step to isolate the solvent-free product. |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Dichloromethyl Pyridine

Reactivity at the Pyridine (B92270) Heterocycle

The pyridine ring in 2,6-dichloro-4-(dichloromethyl)pyridine is significantly influenced by the electronegative nitrogen atom and the two chlorine atoms at the C-2 and C-6 positions. These features render the ring electron-poor and susceptible to specific types of chemical reactions.

The most prominent reaction at the pyridine heterocycle of this compound is nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C-2 and C-6 positions are activated towards displacement by nucleophiles. This heightened reactivity is a general characteristic of halopyridines, where substitution occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom). echemi.comvaia.com

The mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This initial addition step is typically rate-determining and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. echemi.com The stability of this intermediate is crucial for the reaction to proceed. When the attack occurs at the C-2 or C-6 position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. echemi.comvaia.com This stabilization is not possible when the attack occurs at the C-3 or C-5 positions. echemi.com Consequently, nucleophilic attack is strongly favored at the C-2 and C-6 positions. Research on analogous compounds, such as 2,6-dichloro-4-trichloromethylpyridine, confirms that various nucleophiles react as expected by displacing the ring chlorine atoms. rsc.org

The general reaction can be summarized as follows:

Interactive Table: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product at C-2/C-6 |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy group (-OCH₃) |

| Amine | Ammonia (NH₃) | Amino group (-NH₂) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio group (-SPh) |

Electrophilic aromatic substitution (EAS) on this compound is generally not a feasible reaction under standard conditions. The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing inductive effect of the nitrogen atom. youtube.com This deactivation makes the ring electron-poor and thus a weak nucleophile.

Furthermore, the presence of two chlorine atoms at the C-2 and C-6 positions, along with the dichloromethyl group at C-4, profoundly deactivates the ring. All three substituents are strongly electron-withdrawing, further reducing the electron density of the aromatic system. For pyridine to undergo electrophilic substitution, vigorous reaction conditions such as high temperatures are typically required, and even then, the yields are often low. youtube.com Given the substantial deactivation of the ring in this compound, it is highly resistant to common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.

Transformations of the Dichloromethyl Side Chain

The dichloromethyl (-CHCl₂) group at the C-4 position is a key site of reactivity, behaving similarly to a benzylic halide. The carbon atom is electrophilic and susceptible to nucleophilic attack.

The two chlorine atoms on the side-chain carbon can be sequentially or simultaneously displaced by a variety of nucleophiles. The reaction often proceeds through an SN1-like mechanism due to the potential for the formation of a resonance-stabilized carbocation intermediate, where the positive charge can be delocalized into the pyridine ring.

The dichloromethyl group can be readily converted into a carbonyl group (aldehyde) through hydrolysis. This reaction is a standard transformation for geminal dihalides. Treatment of this compound with water, often in the presence of an acid or base catalyst, leads to the displacement of the two chlorine atoms to form an unstable gem-diol, which then rapidly dehydrates to yield the corresponding aldehyde. The product of this reaction, 2,6-dichloro-4-pyridinecarboxaldehyde, is a known and commercially available compound, indicating the viability of this synthetic route. sigmaaldrich.com

In the presence of an alcohol (ROH) instead of water, the reaction proceeds via alcoholysis. The initial substitution product is a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal.

Interactive Table: Reactions of the Dichloromethyl Group with Oxygen Nucleophiles

| Reactant | Nucleophile | Intermediate Product | Final Product | Product Name |

|---|---|---|---|---|

| Water (H₂O) | Hydroxide (B78521) (-OH) | Gem-diol | Aldehyde | 2,6-Dichloro-4-pyridinecarboxaldehyde sigmaaldrich.com |

The dichloromethyl group is also reactive towards nitrogen-centered nucleophiles, such as primary and secondary amines. These reactions proceed via nucleophilic substitution, where the amine displaces the chlorine atoms. With a primary amine (RNH₂), the reaction can lead to the formation of an imine after the initial substitution of both chlorine atoms and subsequent elimination of water. Secondary amines (R₂NH) can also displace the chlorine atoms to form a diaminosubstituted product. The reactivity of dichloromethane (B109758) with pyridine derivatives to form pyridinium (B92312) salts highlights the susceptibility of C-Cl bonds in such structures to attack by nitrogen nucleophiles. researchgate.net

Nucleophilic Displacement Reactions of the Dichloromethyl Group

Reactions with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds)

The reaction of this compound with carbon-centered nucleophiles such as Grignard reagents and organolithium compounds can proceed at either the pyridine ring or the dichloromethyl group. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 4-position, which is activated by the two chlorine atoms at the 2- and 6-positions. However, the dichloromethyl group is also a reactive site for nucleophilic substitution.

While specific studies on this compound with these reagents are not extensively documented, the reactivity of similar compounds provides significant insights. For instance, the reaction of 2,6-bis(chloromethyl)pyridine, a structural analog, has been shown to undergo a 4,4'-di-tert-butylbiphenyl (B167987) (DTBB)-catalyzed lithiation in the presence of a carbonyl compound. This suggests that the generation of an organolithium intermediate at the benzylic position is feasible, which can then react with various electrophiles.

In a typical reaction with a Grignard or organolithium reagent, one of the chlorine atoms of the dichloromethyl group would be displaced in a nucleophilic substitution reaction. This would result in the formation of a new carbon-carbon bond. The general reactivity of pyridines with Grignard or organolithium reagents involves the dearomatization of the pyridine ring through nucleophilic addition. patsnap.comnih.gov However, the presence of the dichloromethyl group as a reactive electrophilic site provides an alternative reaction pathway. The outcome of the reaction would likely be influenced by the specific nucleophile, reaction conditions, and the presence of any catalysts.

Table 1: Potential Reactions with Carbon-Centered Nucleophiles This table is illustrative of expected reactions based on the reactivity of similar compounds.

| Nucleophile | Expected Product | Reaction Type |

| Alkyl Grignard Reagent (R-MgBr) | 2,6-dichloro-4-(1-chloro-1-alkylmethyl)pyridine | Nucleophilic Substitution |

| Aryllithium Compound (Ar-Li) | 2,6-dichloro-4-(1-chloro-1-arylmethyl)pyridine | Nucleophilic Substitution |

Oxidation Pathways to Aldehyde or Carboxylic Acid Functionalities

The dichloromethyl group of this compound can be oxidized to afford either the corresponding aldehyde (2,6-dichloro-4-formylpyridine) or carboxylic acid (2,6-dichloroisonicotinic acid).

The most direct pathway to the aldehyde is through hydrolysis of the gem-dihalide. This reaction is a well-established method for the synthesis of aldehydes and ketones from geminal dihalides. The process typically involves the reaction of the dichloromethyl compound with water, often in the presence of a base or acid catalyst, to form an unstable gem-diol intermediate which then readily eliminates a molecule of water to yield the carbonyl group. epa.govnih.govnih.govacs.org

Further oxidation of the aldehyde, or direct oxidation of the dichloromethyl group, can lead to the formation of 2,6-dichloroisonicotinic acid. While specific methods for the direct oxidation of this compound are not prevalent in the literature, the oxidation of substituted pyridines to their corresponding carboxylic acids is a common transformation. For example, the oxidation of an allyl group on a dichloropyridine ring to a carboxylic acid has been achieved using potassium permanganate (B83412). indianastate.edursc.org This suggests that strong oxidizing agents could be employed for the direct conversion of the dichloromethyl group to a carboxylic acid. The synthesis of 2,6-dichloroisonicotinic acid has been reported through various other routes, such as from citrazinic acid, indicating its stability and accessibility as a synthetic target. indianastate.edu

Table 2: Oxidation Products of this compound

| Product | Reagents and Conditions |

| 2,6-dichloro-4-formylpyridine | Hydrolysis (e.g., H₂O, base or acid catalyst) |

| 2,6-dichloroisonicotinic acid | Strong oxidizing agent (e.g., KMnO₄) or further oxidation of the aldehyde |

Reduction Strategies for the Dichloromethyl Group

The reduction of the dichloromethyl group in this compound can be approached with the aim of either partial reduction to a monochloromethyl or methyl group, or complete reduction of the pyridine ring. The choice of reducing agent and reaction conditions will dictate the outcome.

Common metal hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are capable of reducing a variety of functional groups. chem-station.comlibretexts.org However, their reactivity towards the dichloromethyl group in the presence of a dichloropyridine ring needs to be considered. LiAlH₄ is a powerful reducing agent that can reduce both the dichloromethyl group and the pyridine ring, potentially leading to a mixture of products including piperidine (B6355638) derivatives. Sodium borohydride is a milder reducing agent and may offer more selectivity. The use of binary metal hydride systems, such as those containing dichloroindium hydride, has been shown to be effective for the selective reduction of carbon-halogen bonds. rsc.org

Catalytic hydrogenation is another important strategy for the reduction of pyridine derivatives. asianpubs.org Using catalysts such as platinum oxide (PtO₂) under hydrogen pressure can lead to the full hydrogenation of the pyridine ring to a piperidine. asianpubs.orgrsc.orgnih.govresearchgate.netnih.gov The conditions can be tuned to achieve partial hydrogenation. The reduction of the dichloromethyl group under these conditions is also possible, likely proceeding through hydrogenolysis of the carbon-chlorine bonds.

Table 3: Potential Reduction Strategies and Products

| Reducing Agent/Method | Potential Product(s) | Comments |

| LiAlH₄ | 2,6-dichloro-4-methylpyridine (B1311327), piperidine derivatives | Strong reducing agent, may lead to over-reduction. |

| NaBH₄ | 2,6-dichloro-4-(chloromethyl)pyridine, 2,6-dichloro-4-methylpyridine | Milder reducing agent, may offer more selectivity. |

| Catalytic Hydrogenation (e.g., H₂/PtO₂) | 4-methylpiperidine, 2,6-dichloro-4-methylpyridine | Can reduce both the ring and the dichloromethyl group. |

Mechanistic Elucidation of Reaction Pathways

Proposed Reaction Mechanisms for Halogen Mobility and Substitution

The halogen atoms in this compound exhibit different reactivities depending on their location. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNA_r), while the two chlorine atoms on the dichloromethyl group undergo nucleophilic aliphatic substitution.

The reaction at the dichloromethyl group is proposed to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This is supported by kinetic studies on the reaction of pyridine derivatives with dichloromethane, a similar gem-dihalide. researchgate.netpdx.edu In an S_N2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (a chlorine atom in this case) from the backside, leading to a concerted bond-forming and bond-breaking process.

For the hydrolysis of the dichloromethyl group to an aldehyde, the mechanism involves a two-step nucleophilic substitution. The first step is the S_N2 attack by a hydroxide ion or water molecule to displace one of the chlorine atoms, forming a chlorohydrin intermediate. This is followed by a second, faster S_N2 reaction to displace the second chlorine atom, resulting in an unstable gem-diol. This gem-diol then rapidly dehydrates to form the stable carbonyl group of the aldehyde. epa.govnih.govnih.gov

The chlorine atoms on the pyridine ring are less reactive towards nucleophilic substitution than those on the dichloromethyl group under typical S_N2 conditions. However, under forcing conditions or with strong nucleophiles, they can be displaced via an S_NAr mechanism. This mechanism involves the initial attack of the nucleophile on the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion restores the aromaticity of the ring. The presence of two electron-withdrawing chlorine atoms and the ring nitrogen enhances the electrophilicity of the pyridine ring, facilitating this type of reaction.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanism of a chemical transformation. In the reactions of this compound, several transient species are proposed to be formed.

In the S_N2 reactions at the dichloromethyl group, a key intermediate is the monosubstituted product. For example, in the reaction with a nucleophile (Nu⁻), the initial product would be 2,6-dichloro-4-(chloromethyl-Nu)pyridine. Studies on the reaction of pyridine derivatives with dichloromethane have shown that this monosubstituted intermediate is often more reactive than the starting material, leading to a rapid second substitution. researchgate.netpdx.edu

During the hydrolysis of the dichloromethyl group, a geminal diol (a dihydroxy-substituted carbon) is a key, albeit unstable, intermediate. Gem-diols are generally not isolable as they readily lose water to form a carbonyl compound. Their existence is inferred from the reaction products and mechanistic principles.

In the case of nucleophilic aromatic substitution on the pyridine ring, the Meisenheimer complex is the characteristic intermediate. This is a non-aromatic, resonance-stabilized cyclohexadienyl anion. The stability of this intermediate is a key factor in determining the rate of S_NAr reactions. While direct observation of the Meisenheimer complex for this specific substrate may be challenging, their formation is a well-established principle in nucleophilic aromatic substitution chemistry.

Kinetic Studies for Reaction Rate Determination

While specific kinetic studies for the reactions of this compound are scarce, data from analogous systems provide valuable insights into the factors that govern its reactivity.

The kinetics of the reaction of 4-(dimethylamino)pyridine (DMAP) with dichloromethane have been studied in detail and serve as an excellent model for the S_N2 reaction at the dichloromethyl group. researchgate.netpdx.edu This study revealed that the reaction proceeds via two consecutive S_N2 steps. The second-order rate constant for the first substitution (k₁) was found to be significantly smaller than that for the second substitution (k₂). This indicates that the monosubstituted intermediate is much more reactive than the starting dichloromethane, and by extension, the monosubstituted derivative of this compound would also be expected to be highly reactive.

Table 4: Rate Constants for the Reaction of 4-(dimethylamino)pyridine with Dichloromethane researchgate.netpdx.edu

| Rate Constant | Value (M⁻¹s⁻¹) | Description |

| k₁ | 2.56 (±0.06) x 10⁻⁸ | Second-order rate constant for the first substitution |

| k₂ | 4.29 (±0.01) x 10⁻⁴ | Second-order rate constant for the second substitution |

Furthermore, studies on the hydrolysis of α-chloro-substituted pyridones have shown that the rate of hydrolysis is influenced by the electronic properties of the pyridine ring. nih.gov A more polar, zwitterionic character of the ring enhances the rate of nucleophilic attack at the α-carbon. nih.gov This suggests that the electron-withdrawing nature of the two chlorine atoms in this compound would influence the rate of reactions at the dichloromethyl group.

Advanced Derivatization and Complex Molecular Scaffold Construction

Synthesis of Novel 4-Substituted 2,6-Dichloropyridine (B45657) Derivatives

The dichloromethyl group at the 4-position of the pyridine (B92270) ring is a key functional handle that can be readily transformed into other important chemical moieties, such as aldehydes and carboxylic acids. These transformations are fundamental to the subsequent derivatization of the molecule.

The conversion of the dichloromethyl group to a formyl group is a critical first step in many synthetic pathways. This transformation is typically achieved through hydrolysis. While specific literature on the hydrolysis of 2,6-dichloro-4-(dichloromethyl)pyridine is not abundant, the general reactivity of benzylic-type dihalides suggests that this conversion to 2,6-dichloro-4-pyridinecarboxaldehyde is a feasible and expected reaction.

Further oxidation of the resulting aldehyde, or potentially direct oxidation of the dichloromethyl group, yields the corresponding 2,6-dichloropyridine-4-carboxylic acid. This carboxylic acid derivative is a stable and versatile intermediate for further chemical modifications. The synthesis of 2,6-dichloropyridine-4-carboxylic acid has been reported through various other routes, highlighting its importance as a synthetic precursor.

| Starting Material | Product | Transformation |

| This compound | 2,6-Dichloro-4-pyridinecarboxaldehyde | Hydrolysis |

| 2,6-Dichloro-4-pyridinecarboxaldehyde | 2,6-Dichloropyridine-4-carboxylic acid | Oxidation |

This table outlines the plausible synthetic transformations of this compound to its corresponding carboxaldehyde and carboxylic acid derivatives.

With the aldehyde and carboxylic acid functionalities in hand, a wide array of chemical transformations can be employed to introduce extended carbon chains and groups containing heteroatoms. For instance, the aldehyde group of 2,6-dichloro-4-pyridinecarboxaldehyde can undergo Wittig-type reactions or aldol (B89426) condensations to form carbon-carbon bonds and introduce unsaturated systems.

The carboxylic acid group of 2,6-dichloropyridine-4-carboxylic acid can be converted into an acid chloride, which is a highly reactive intermediate. This acid chloride can then react with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively, thereby introducing diverse heteroatom-containing functionalities. These reactions are crucial for building the molecular complexity required for bioactive compounds and functional materials.

| Intermediate | Reagent/Reaction Type | Resulting Functional Group |

| 2,6-Dichloro-4-pyridinecarboxaldehyde | Wittig Reagent | Alkene |

| 2,6-Dichloro-4-pyridinecarboxaldehyde | Grignard Reagent | Secondary Alcohol |

| 2,6-Dichloropyridine-4-carboxylic acid | Thionyl Chloride, then Amine | Amide |

| 2,6-Dichloropyridine-4-carboxylic acid | Thionyl Chloride, then Alcohol | Ester |

This interactive table summarizes key reactions for extending the molecular framework from the aldehyde and carboxylic acid derivatives.

Incorporation into Larger Bioactive Scaffolds (focused on chemical transformations for lead compound synthesis)

The derivatives of this compound are valuable intermediates in the synthesis of more complex heterocyclic systems, which often form the core of biologically active molecules.

The functional groups introduced at the 4-position, in concert with the chlorine atoms at the 2- and 6-positions, can participate in cyclization reactions to form fused heterocyclic systems. For example, a derivative with a suitably functionalized side chain at the 4-position could undergo an intramolecular nucleophilic substitution with one of the adjacent chloro-substituents to form a new ring. The reactivity of the chlorine atoms on the pyridine ring is a key aspect of their utility in such annulation strategies.

The rigid geometry of the pyridine ring makes its derivatives, including those of this compound, attractive building blocks for the construction of bridged or fused ring systems. By introducing reactive functionalities at both the 4-position and through displacement of the 2- and 6-chloro groups, it is possible to create complex, three-dimensional structures. These types of scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for high-affinity binding to biological targets.

Exploration in Ligand Design for Coordination Chemistry

Pyridine-based ligands are ubiquitous in coordination chemistry due to the strong coordinating ability of the nitrogen atom. The derivatives of this compound, particularly those elaborated into multidentate structures, are of interest for the design of novel ligands.

The introduction of coordinating groups at the 4-position, in addition to the pyridine nitrogen, can lead to the formation of bidentate or tridentate ligands. For example, conversion of the dichloromethyl group to a carboxamide or a similar functionality can introduce additional donor atoms (oxygen or nitrogen). The chlorine atoms at the 2- and 6-positions can also be displaced by other coordinating groups to create pincer-type ligands. These ligands can form stable complexes with a variety of metal ions, with potential applications in catalysis, materials science, and bioinorganic chemistry.

Research has shown that related pyridine-2,6-dicarboxamide scaffolds are effective chelating agents for a range of metal cations, including copper, cobalt, iron, nickel, and palladium. nih.gov These scaffolds also have the ability to bind with small anions and neutral molecules. nih.gov This highlights the potential of derivatives of this compound in the development of new ligands with tailored coordination properties. The electronic properties of the pyridine ring can be fine-tuned by the nature of the substituents, which in turn influences the properties of the resulting metal complexes.

| Ligand Type | Potential Coordinating Atoms | Potential Metal Ions |

| Bidentate (from 4-substituted derivative) | N (pyridine), O/N (side chain) | Transition metals |

| Tridentate (pincer-type) | N (pyridine), 2x Donor atoms at 2,6-positions | Platinum group metals |

This table illustrates the potential of this compound derivatives in the design of various ligand types for coordination chemistry.

Synthesis of Polydentate Ligands Incorporating the Pyridine Framework

While specific literature on the direct derivatization of this compound into polydentate ligands is not extensively detailed, established principles of organic synthesis allow for the proposal of viable synthetic pathways. The dichloromethyl moiety is a key functional group that can be transformed into a variety of coordinating groups.

A primary and highly useful transformation is the hydrolysis of the dichloromethyl group to a formyl group, yielding 2,6-dichloro-4-formylpyridine. This aldehyde is a versatile intermediate for the introduction of nitrogen-based coordinating arms. For instance, condensation of the aldehyde with primary amines leads to the formation of imine (Schiff base) functionalities. By selecting amines that contain additional donor atoms (e.g., hydroxyl, amino, or pyridyl groups), polydentate ligand scaffolds can be readily assembled.

Alternatively, the formyl group can undergo reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to produce oxime and hydrazone linkages, respectively. researchgate.netnih.gov These moieties are also effective coordinating groups in metal complexes. Furthermore, reductive amination of the aldehyde provides a route to aminomethylpyridines, introducing a flexible and basic nitrogen donor site. rsc.orgpipzine-chem.com

The chloro-substituents at the 2- and 6-positions of the pyridine ring also present opportunities for functionalization. Nucleophilic substitution of these chlorine atoms with moieties containing donor atoms, such as phosphines or amines, could lead to the formation of pincer-type ligands. amanote.comacs.orgwikipedia.org

Table 1: Proposed Synthetic Transformations for Polydentate Ligand Synthesis

| Starting Functional Group | Reaction Type | Reagents/Conditions | Resulting Coordinating Group | Potential Donor Atoms |

|---|---|---|---|---|

| -CHCl2 | Hydrolysis | H2O, acid or base catalyst | -CHO (Formyl) | O |

| -CHO | Schiff Base Condensation | R-NH2 | -CH=N-R (Imine) | N |

| -CHO | Oxime Formation | NH2OH | -CH=N-OH (Oxime) | N, O |

| -CHO | Hydrazone Formation | R-NH-NH2 | -CH=N-NH-R (Hydrazone) | N, N |

| -CHO | Reductive Amination | R2NH, reducing agent (e.g., NaBH3CN) | -CH2-NR2 (Amine) | N |

| -Cl (at 2,6-positions) | Nucleophilic Substitution | PR2H or R2NH | -PR2 (Phosphine) or -NR2 (Amine) | P or N |

Studies on Metal-Complex Formation (focused on chemical structure and bonding)

The polydentate ligands hypothetically derived from this compound are expected to form stable complexes with a variety of transition metals. The coordination chemistry of these complexes would be dictated by the nature and number of donor atoms in the ligand, the preferred coordination geometry of the metal ion, and the steric and electronic effects of the substituents on the pyridine ring. wikipedia.org

The pyridine nitrogen atom is a primary coordination site, acting as a σ-donor to the metal center. The electron-withdrawing nature of the two chloro-substituents at the 2- and 6-positions would decrease the basicity of the pyridine nitrogen, which in turn could influence the strength of the metal-pyridine bond.

Ligands derived from the functionalization of the 4-(dichloromethyl) group can lead to various coordination modes. For example, a tridentate ligand could be formed by introducing two additional donor atoms through derivatization. Such a ligand would likely coordinate to a metal in a meridional fashion, similar to terpyridine ligands. mdpi.com Depending on the metal ion and the presence of other ancillary ligands, a range of coordination geometries such as octahedral, square planar, or tetrahedral could be adopted by the resulting metal complexes. wikipedia.orgrsc.org

The bonding in these complexes would primarily involve coordinate covalent bonds between the donor atoms of the ligand and the metal center. The strength and nature of these bonds can be probed using various spectroscopic techniques. For instance, infrared (IR) spectroscopy can provide information about the coordination of functional groups like imines or carboxylates to the metal. Nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques like electron paramagnetic resonance (EPR) spectroscopy would be more informative. The definitive determination of the three-dimensional structure and bonding parameters, such as bond lengths and angles, is typically achieved through single-crystal X-ray diffraction analysis. rsc.orgnih.gov

Table 2: Proposed Ligand Types and Expected Metal Complex Geometries

| Proposed Ligand Type | Potential Donor Atoms | Potential Denticity | Example Metal Ions | Expected Coordination Geometry |

|---|---|---|---|---|

| Bis(imino)pyridine | N, N, N | Tridentate (pincer) | Fe(II), Co(II), Ni(II), Pd(II) | Octahedral, Square Pyramidal |

| Amino-bis(phosphine)pyridine | N, P, P | Tridentate (pincer) | Ru(II), Rh(I), Ir(I) | Square Planar, Trigonal Bipyramidal |

| Pyridyl-di(oxime) | N, N, O, N, O | Potentially Pentadentate | Cu(II), Ni(II), Zn(II) | Octahedral, Pentagonal Bipyramidal |

| Pyridyl-di(carboxylate) | N, O, O | Tridentate | Lanthanides, Alkaline Earth Metals | Various high coordination numbers |

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Based on the structure of 2,6-Dichloro-4-(dichloromethyl)pyridine, specific signals are predicted in both ¹H and ¹³C NMR spectra.

The molecule possesses a plane of symmetry, which simplifies the expected spectra. There are two distinct types of protons: the methine proton of the dichloromethyl group (-CHCl₂) and the two equivalent aromatic protons on the pyridine (B92270) ring (H-3 and H-5). Similarly, there are three distinct carbon environments: the two equivalent chlorinated carbons of the pyridine ring (C-2 and C-6), the two equivalent protonated carbons of the ring (C-3 and C-5), the carbon at the 4-position bearing the dichloromethyl group (C-4), and the carbon of the dichloromethyl group itself.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 / H-5 | 7.5 - 7.8 | 125 - 130 |

| -CH Cl₂ | 6.6 - 6.8 | 65 - 70 |

| C-2 / C-6 | - | 150 - 155 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

To unambiguously assign these predicted signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum is not expected to show any cross-peaks. The two aromatic protons (H-3 and H-5) are chemically equivalent and not coupled to each other, and the dichloromethyl proton is isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. An HSQC spectrum would be expected to show two cross-peaks, confirming the following direct bonds:

A correlation between the aromatic proton signal (~7.5-7.8 ppm) and the aromatic carbon signal (~125-130 ppm).

A correlation between the dichloromethyl proton signal (~6.6-6.8 ppm) and the dichloromethyl carbon signal (~65-70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is critical for piecing together the molecular skeleton.

Predicted HMBC Correlations

| Proton | Correlated Carbons (2-3 bonds away) |

|---|---|

| H-3 / H-5 | C-2/C-6, C-4 |

These correlations would definitively establish the connectivity between the dichloromethyl group and the C-4 position of the 2,6-dichloropyridine (B45657) ring.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards for all components. The technique relies on comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known concentration.

For this compound, the sharp singlet corresponding to the two equivalent aromatic protons could be used for quantification against an internal standard (e.g., maleic acid or dimethyl sulfone) that does not have overlapping signals. By carefully controlling experimental parameters such as relaxation delays, a highly accurate measurement of purity can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₄Cl₄N), the presence of four chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted Molecular Ion Data

| Formula | Calculated Monoisotopic Mass (Da) | Predicted Isotopic Peaks (m/z) and Relative Intensities |

|---|

Note: Intensities are approximate and serve to illustrate the characteristic pattern.

Electron ionization (EI) would likely lead to predictable fragmentation pathways. Key fragmentation events would include the loss of chlorine atoms and the cleavage of the dichloromethyl group.

Predicted Key Fragmentation Pathways

| Fragment Ion | Description |

|---|---|

| [M-Cl]⁺ | Loss of a single chlorine atom from either the ring or the side chain. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups and structural features give rise to characteristic absorption (IR) or scattering (Raman) bands.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (aromatic) | 3050 - 3100 | IR, Raman |

| C-H stretch (methine) | 2950 - 3000 | IR, Raman |

| C=C / C=N ring stretching | 1400 - 1600 | IR, Raman |

| C-Cl stretch (aromatic) | 1050 - 1150 | IR, Raman |

The combination of IR and Raman spectra would provide a unique fingerprint for this compound, allowing for its identification and the confirmation of its key functional groups.

X-ray Crystallography for Solid-State Structural Determination

While no public crystal structure data is available for this compound, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

A successful crystallographic analysis would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the pyridine ring and the dichloromethyl substituent.

Molecular Conformation: The rotational orientation of the dichloromethyl group relative to the pyridine ring.

Intermolecular Interactions: Identification of how individual molecules pack together in the crystal lattice, which could involve weak hydrogen bonds or halogen-halogen interactions.

This data is invaluable for understanding the compound's physical properties and its potential interactions in a solid matrix.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to map the potential energy surface, which reveals the energies of different molecular conformations.

For substituted pyridines, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are standard for predicting geometric parameters like bond lengths and angles. mdpi.comnih.gov For 2,6-dichloro-4-(dichloromethyl)pyridine, such a study would precisely calculate the C-Cl, C-N, and C-H bond lengths and the bond angles of the pyridine (B92270) ring and the dichloromethyl group. This analysis would also determine the rotational barrier of the dichloromethyl group and identify the lowest energy conformation of the molecule. While specific data for the target compound is not available, studies on related molecules like 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile have successfully correlated DFT-optimized geometries with experimental X-ray diffraction data, demonstrating the accuracy of this approach. mdpi.com

| Parameter | Bond / Angle | Calculated Value (Illustrative) |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C=N (ring) | 1.34 Å |

| Bond Length | C-C (ring) | 1.39 Å |

| Bond Angle | C-N-C (ring) | 117° |

| Dihedral Angle | Ring-Substituent | 89.33° |

This data is derived from a study on a different molecule and serves only to exemplify the type of information generated by DFT calculations. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's behavior as an electrophile or nucleophile. wuxibiology.com

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their distribution across the molecule.

HOMO: The location of the HOMO indicates the most likely sites for electrophilic attack (where the molecule will act as an electron donor).

LUMO: The distribution of the LUMO reveals the probable sites for nucleophilic attack (where the molecule will act as an electron acceptor). wuxibiology.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For halogenated pyridines, the electron-withdrawing nature of the chlorine atoms typically lowers the energy of the LUMO, making the pyridine ring susceptible to nucleophilic substitution. wuxibiology.com The dichloromethyl group would also significantly influence the electronic properties. Computational studies on related chlorodiazines and chloropyridines have shown a direct correlation between the LUMO energies and the relative reactivities in nucleophilic substitution reactions. wuxibiology.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. An MD simulation of this compound would reveal how the molecule behaves in different environments (e.g., in a solvent or interacting with a biological target).

This type of simulation could elucidate the preferred conformations of the dichloromethyl group and the flexibility of the molecule as a whole. Furthermore, it would be instrumental in studying intermolecular interactions, such as halogen bonding—an important non-covalent interaction involving halogen atoms. nih.gov MD simulations on other halogenated compounds have successfully modeled the geometry of halogen bonds (e.g., C-X···O angles and distances), which align with experimental data and are crucial for understanding interactions in systems like protein-ligand complexes. nih.gov While specific MD studies on this compound are absent from the literature, simulations on poly-pyridines and other halogenated molecules demonstrate the utility of this method for exploring dynamic behavior. nih.gov

Computational Mechanistic Studies

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions, identifying high-energy transition states, and predicting the outcomes of competing reaction pathways.

Transition State Search and Reaction Pathway Mapping

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. ucsb.edu Locating this fleeting structure is a key goal of computational mechanistic studies. For reactions involving this compound, such as nucleophilic substitution at the pyridine ring or reactions at the dichloromethyl group, computational methods can map the entire reaction pathway from reactants to products.

This involves performing a potential energy scan, where the geometry is systematically changed along a presumed reaction coordinate (e.g., the distance between a nucleophile and a carbon atom). researchgate.net The highest energy structure found along this path serves as a starting point for a more rigorous transition state optimization. A true transition state is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.eduresearchgate.net Studies on the reaction of pyridine derivatives with dichloromethane (B109758), for instance, have proposed mechanisms involving consecutive SN2 reactions, a process that could be meticulously mapped using these computational techniques. researchgate.net

Prediction of Reaction Selectivity and Catalytic Effects

When a molecule can react at multiple sites, computational methods can predict the most likely outcome. By calculating the activation energies for all possible reaction pathways, the kinetically favored product—the one formed via the lowest energy transition state—can be identified.

For this compound, this could predict whether a nucleophile would preferentially attack the C2/C6 positions of the ring, the C4 position, or the dichloromethyl carbon. Mechanistic DFT studies on the catalyzed reactions of other dichloropyridine derivatives, such as the diboration of 2,6-dichloro-4,4'-bipyridine, have successfully explained the origin of catalytic efficiency and the role of intermediates, demonstrating the predictive power of these computational approaches in understanding and forecasting chemical selectivity. researchgate.net

Future Research Directions and Emerging Challenges

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of polychlorinated pyridine (B92270) derivatives often involves harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. A key challenge and a significant area for future research is the development of green chemistry approaches for the synthesis of 2,6-Dichloro-4-(dichloromethyl)pyridine. This involves a focus on methodologies that reduce the environmental impact of the chemical production process.

Future research in this area will likely concentrate on several key principles of green chemistry:

Use of Safer Solvents and Reagents: A shift away from chlorinated solvents and hazardous chlorinating agents towards more environmentally friendly alternatives is a primary goal. Research into solid-state reactions or the use of aqueous media could significantly reduce the environmental footprint of the synthesis.

Catalytic Methods: The development of catalytic methods to replace stoichiometric reagents can lead to higher atom economy and reduced waste. For instance, the use of selective and recyclable catalysts for the chlorination steps could offer a more sustainable synthetic route.

Energy Efficiency: Exploring synthetic pathways that can be conducted at lower temperatures and pressures, possibly through photochemical or microwave-assisted techniques, would contribute to a more energy-efficient process. mdpi.com

Renewable Feedstocks: While challenging for a compound with this specific structure, long-term research could explore the possibility of deriving the pyridine core from biomass, aligning with the principles of a circular economy.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Waste Prevention | Development of high-yield, high-selectivity reactions. | Reduced by-product formation and disposal costs. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste and more efficient use of resources. |

| Less Hazardous Chemical Syntheses | Use of non-toxic chlorinating agents and solvents. | Improved safety for researchers and reduced environmental pollution. |

| Catalysis | Employment of reusable catalysts for chlorination and functionalization steps. | Increased reaction efficiency and reduced stoichiometric waste. |

Exploration of Novel Catalytic Transformations for Functionalization

The this compound molecule possesses multiple reactive sites, including the two chlorine atoms on the pyridine ring, the dichloromethyl group, and the C-H bonds of the aromatic ring. This structural complexity offers a rich platform for exploring novel catalytic transformations to selectively functionalize the molecule.

Future research will likely focus on the development of sophisticated catalytic systems to achieve site-selective modifications:

C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized substrates. nih.govresearchgate.net The development of catalysts that can selectively activate and functionalize the C-H bonds at positions 3 and 5 of the pyridine ring would open up new avenues for creating a diverse range of derivatives.

Cross-Coupling Reactions: The chlorine atoms at positions 2 and 6 are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. A significant challenge is to achieve selective mono- or di-functionalization at these positions.

Functionalization of the Dichloromethyl Group: The dichloromethyl group is a versatile handle for further transformations. Research into catalytic methods for its conversion into other functional groups, such as aldehydes, carboxylic acids, or aminals, would greatly expand the synthetic utility of this compound.

| Catalytic Transformation | Target Site | Potential New Functionalities |

| Palladium-catalyzed Cross-Coupling | C2 and C6 positions | Aryl, alkyl, alkyne, and amine groups |

| Direct C-H Arylation | C3 and C5 positions | Biaryl structures |

| Hydrolytic Decarboxylation | Dichloromethyl group | Aldehyde or carboxylic acid |

| Reductive Dechlorination | Dichloromethyl group | Monochloromethyl or methyl group |

Design of Next-Generation Molecular Probes and Advanced Materials

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel molecular probes and advanced materials. The presence of the electron-withdrawing chlorine atoms and the reactive dichloromethyl group can be leveraged to create molecules with specific photophysical, electronic, or binding properties.

Future research in this domain could explore the following areas:

Fluorescent Probes: By attaching fluorophores to the pyridine core through the catalytic transformations described above, it may be possible to design and synthesize novel fluorescent probes for the detection of specific analytes, such as metal ions or biologically relevant molecules. The quenching or enhancement of fluorescence upon binding to a target analyte is a common mechanism for such probes.

Functional Polymers: The difunctional nature of this compound (with reactive sites at the 2, 6, and 4-positions) makes it a potential monomer for the synthesis of novel functional polymers. These polymers could exhibit interesting properties, such as thermal stability, conductivity, or specific binding capabilities, depending on the co-monomers used.

Liquid Crystals: The rigid pyridine core is a common structural motif in liquid crystalline materials. By introducing long alkyl chains or other mesogenic groups onto the this compound scaffold, it may be possible to create new liquid crystals with unique phase behaviors and electro-optical properties.

| Application Area | Design Strategy | Potential Functionality |

| Molecular Sensing | Covalent attachment of a fluorophore and a receptor unit. | Selective detection of metal ions or biomolecules. |

| Advanced Polymers | Polycondensation or polymerization reactions utilizing the multiple reactive sites. | Materials with enhanced thermal, mechanical, or electronic properties. |

| Organic Electronics | Incorporation into conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Tuning of electronic properties for efficient charge transport or light emission. |

Q & A

Q. What are the standard synthetic routes for preparing 2,6-Dichloro-4-(dichloromethyl)pyridine?

- Methodological Answer : The compound can be synthesized via selective chlorination of pyridine derivatives. A common approach involves reacting 4-(chloromethyl)pyridine with chlorine gas under controlled conditions (e.g., in dichloromethane with NaOH as a base). Post-reaction purification steps include solvent extraction (using ethyl acetate), column chromatography, and recrystallization to achieve >95% purity . Key Steps :

Chlorination of the pyridine ring at positions 2 and 2.

Introduction of the dichloromethyl group at position 4 via nucleophilic substitution.

Final isolation using acid-base workup to yield the hydrochloride salt form .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (P283 precaution) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents (P407 + P413 storage code) .

- Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes (P302 + P352 response code) .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>99%) .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm structural integrity. Key peaks include δ 4.50 (s, CHCl) and δ 8.20–8.80 (pyridine ring protons) .

Advanced Research Questions

Q. What are the challenges in functionalizing this compound for drug discovery?

- Methodological Answer :

- Steric Hindrance : The dichloromethyl group at position 4 limits nucleophilic substitution. Use bulky ligands (e.g., Pd(PPh)) to facilitate cross-coupling reactions .

- Regioselectivity : Microwave-assisted synthesis (100–150°C, 20–30 min) improves yield in Suzuki-Miyaura coupling by enhancing reaction kinetics .

Example Reaction :

Q. How can researchers resolve contradictions in spectral data for halogenated pyridine derivatives?

- Methodological Answer :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 245.93 for [M+H]) to rule out isotopic interference from chlorine .

- X-ray Crystallography : Resolve ambiguities in bond angles and substituent positions. For example, the dichloromethyl group exhibits a C–Cl bond length of 1.76 Å .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Catalytic Optimization : Screen catalysts (e.g., CuI vs. Pd(OAc)) for Buchwald-Hartwig amination. Pd-based catalysts increase yields by 20–30% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

Yield Comparison Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 120 | 45 |

| Pd(OAc) | DMSO | 100 | 72 |

Q. How do electronic effects influence the reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.